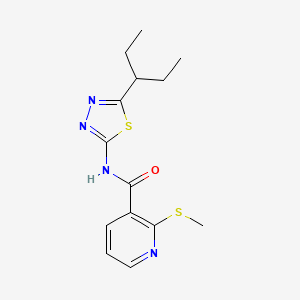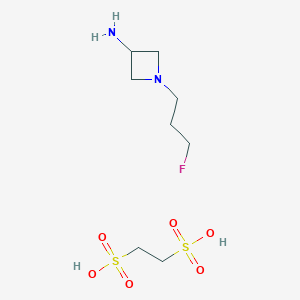![molecular formula C16H12BrN3O3S B13364375 (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13364375.png)
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity, and a nicotinate moiety, which is often involved in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the bromo and oxo groups. The final step involves the esterification of the nicotinate moiety with the pyrido[1,2-a]pyrimidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the bromo group under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used in high-performance polymers.
Pomegranate Extract Compounds: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
(7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(methylthio)nicotinate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[1,2-a]pyrimidine core with a nicotinate moiety sets it apart from other compounds with similar applications.
Propriétés
Formule moléculaire |
C16H12BrN3O3S |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H12BrN3O3S/c1-24-15-12(3-2-6-18-15)16(22)23-9-11-7-14(21)20-8-10(17)4-5-13(20)19-11/h2-8H,9H2,1H3 |
Clé InChI |
WTQIFRZYZUINCP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


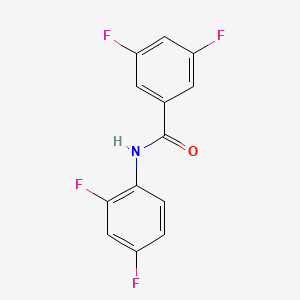
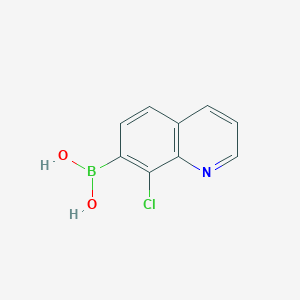
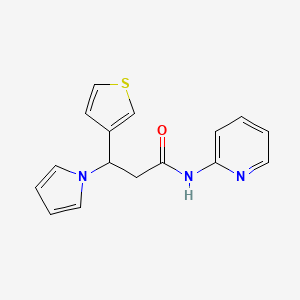
![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
![3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364338.png)

![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
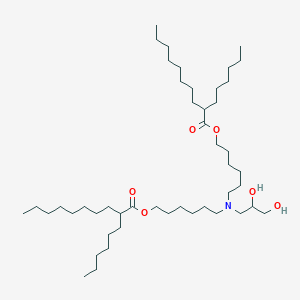
![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
